![molecular formula C14H10BrNO B1340677 8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one CAS No. 143540-56-1](/img/structure/B1340677.png)
8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one" is a brominated heterocyclic compound that is structurally related to several research compounds with potential biological activity. The presence of bromine and the benzo-cyclohepta-pyridinone core suggest that it may be useful as an intermediate in the synthesis of pharmaceutical agents or as a lead compound for drug development.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a one-pot process for the preparation of a similar compound, 10-bromo-8-chloro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, an intermediate to an antitumor agent SCH 66336, has been reported . This process involves selective reduction, bromination, and deamination steps, yielding the desired product with good efficiency. Additionally, the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives has been achieved through condensation and alkylation reactions, demonstrating the versatility of brominated pyridine derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives has been elucidated using various techniques, including NMR spectroscopy and X-ray crystallography . Theoretical calculations using DFT methods have also been employed to understand the electronic properties of these molecules . The presence of a bromine atom can significantly influence the electronic distribution and reactivity of the compound, which is crucial for its potential biological activity.
Chemical Reactions Analysis
Brominated heterocyclic compounds like the one are often used in chemical reactions as intermediates due to the reactivity of the bromine atom. For example, the carbanion derived from a related compound reacts with methyl acrylate to form a spirocyclopropane derivative, which is useful for structure-activity studies . The bromine atom can also facilitate further functionalization through cross-coupling reactions, which are commonly used in medicinal chemistry to generate diverse libraries of compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by the presence of the bromine atom and the specific substituents on the heterocyclic core. These properties include solubility, melting point, and stability, which are important for the compound's handling and application in further chemical transformations. The bromine atom also imparts a higher molecular weight and can affect the lipophilicity of the compound, which is a key factor in drug design and pharmacokinetics.
Scientific Research Applications
Synthesis and Anticancer Activity
- A novel synthesis approach has been developed for compounds including 8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one derivatives, demonstrating potential anticancer activity against various cancer cell lines. This includes a high-pressure assisted synthetic method that provides a promising platform for gram-scale synthesis of these derivatives, showing significant cytotoxicity against lung, breast, and colon cancer cells (Behbehani et al., 2020).
Anti-tuberculosis Activity
- Derivatives of this compound have been synthesized and shown to possess potent in vitro anti-mycobacterial activity against Mycobacterium tuberculosis, with specific compounds displaying most potent activity at low cytotoxicity, highlighting their therapeutic potential for tuberculosis treatment (Sajja et al., 2017).
Anti-inflammatory Activity
- Benzo[6,7]cyclohepta[1,2-b]pyridine derivatives, related to this compound, were evaluated for their anti-inflammatory activity, demonstrating significant inhibition of IL-1β and MCP-1 secretion, indicating their potential as anti-inflammatory agents (Sajja et al., 2016).
Diuretic Activities
- Novel amide derivatives of Desloratadine, a compound structurally related to this compound, have been synthesized and shown to exhibit diuretic activities, suggesting their utility in managing conditions associated with fluid retention (Xie, 2014).
Synthetic Methodologies
- The efficient synthesis of related compounds demonstrates the versatility of this compound as an intermediate in creating pharmacologically active molecules. This includes methodologies for creating derivatives with potential therapeutic applications, highlighting the compound's significance in medicinal chemistry research (Fu et al., 2003).
Mechanism of Action
Future Directions
properties
IUPAC Name |
13-bromo-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-11-5-6-12-10(8-11)4-3-9-2-1-7-16-13(9)14(12)17/h1-2,5-8H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQDSBOUVLUFNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)C(=O)C3=C1C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



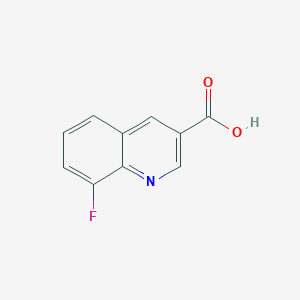
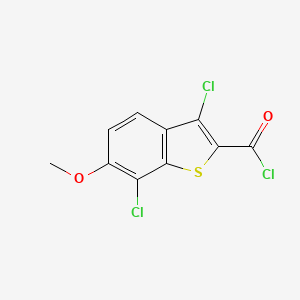
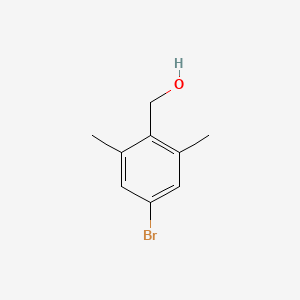
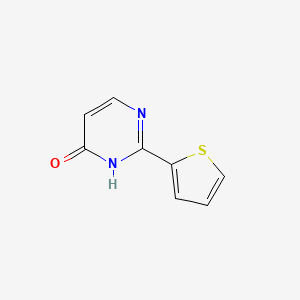

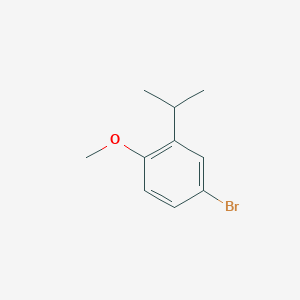
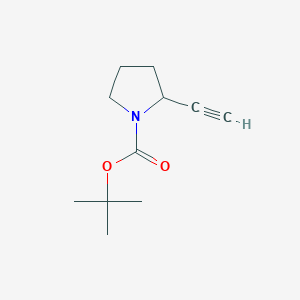
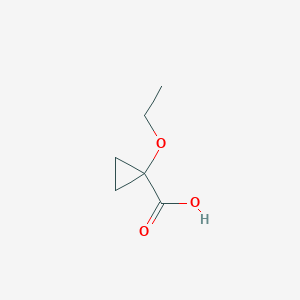
![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)

![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)
